molecular formula C11H13NO2 B3013534 (S)-Benzyl 2-methylaziridine-1-carboxylate CAS No. 946088-68-2

(S)-Benzyl 2-methylaziridine-1-carboxylate

Cat. No.: B3013534
CAS No.: 946088-68-2
M. Wt: 191.23
InChI Key: LUBRSMFTXSITMJ-QHGLUPRGSA-N
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Description

(S)-Benzyl 2-methylaziridine-1-carboxylate is a chiral aziridine derivative known for its high reactivity due to the strained three-membered aziridine ring

Mechanism of Action

Target of Action

The primary target of (S)-Benzyl 2-methylaziridine-1-carboxylate is Protein Disulfide Isomerases (PDIs) . PDIs are enzymes containing catalytically active thiol groups, which usually are located in the endoplasmic reticulum (ER). In the case of malignant transformation, they migrate to the cell surface .

Mode of Action

This compound, like other aziridine-2-carboxylic acid derivatives, is believed to selectively alkylate only thiol groups of cancer cell surface proteins . This is due to the high strain energy of the aziridine ring, which promotes high reactivity of aziridines toward nucleophiles . The reaction mainly proceeds with ring opening and generation of alkylated products .

Biochemical Pathways

The compound’s action may be associated with the inhibition of extracellular cysteine-containing proteins of cancer cells . This suggests that the antitumor and immunostimulatory activity of the compound may be linked to the disruption of the normal function of PDIs, which play a crucial role in the correction of the 3D structure of native proteins synthesized in the ER .

Result of Action

The result of the compound’s action is likely the inhibition of PDIs, leading to disruption of protein folding and potentially contributing to the death of cancer cells . PDIs of the extracellular matrix of cancer cells are also antibody targets during immune-mediated tumor destruction .

Action Environment

The compound’s action may be influenced by the physiological pH, as nucleophilic ring-opening reactions of aziridine-2-carboxamide with N- and O-nucleophiles take place only in acidic solutions, while reactions with S-nucleophiles occur irrespective of the pH and at a significantly higher reaction rate . This suggests that the compound’s action, efficacy, and stability could be influenced by the pH of the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 2-methylaziridine-1-carboxylate typically involves the reaction of aziridine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the aziridine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 2-methylaziridine-1-carboxylate undergoes several types of chemical reactions, including:

    Nucleophilic Ring-Opening Reactions: The strained aziridine ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

    Substitution Reactions: The aziridine ring can participate in substitution reactions, particularly with electrophiles.

Common Reagents and Conditions

    Nucleophilic Ring-Opening: Common nucleophiles include amines, alcohols, and thiols.

    Oxidation and Reduction:

    Substitution: Electrophilic reagents such as alkyl halides can be used for substitution reactions under basic conditions.

Major Products

The major products of these reactions depend on the specific nucleophile or electrophile used. For example, nucleophilic ring-opening with an amine would yield a substituted amine product, while oxidation might lead to the formation of a carbonyl compound.

Scientific Research Applications

(S)-Benzyl 2-methylaziridine-1-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Benzyl 2-methylaziridine-1-carboxylate is unique due to its chiral nature and the presence of the benzyl group, which can influence its reactivity and interactions with other molecules. This makes it particularly valuable in the synthesis of chiral pharmaceuticals and other bioactive compounds .

Properties

IUPAC Name

benzyl (2S)-2-methylaziridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-9-7-12(9)11(13)14-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/t9-,12?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBRSMFTXSITMJ-QHGLUPRGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Methyl aziridine is dissolved in CH2Cl2 and triethylamine under argon at 0° C. Benzylchloroformate is added and the contents of the flask are at room temperature overnight. The mixture is poured into 10% citric acid and is extracted with CHCl3. The organic layer is washed with dilute aqueous NaHCO3 and dried over MgSO4. The solution is evaporated to yield N-Cbz-2-methyl aziridine.
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